molecular formula C10H13N5O5 B10795265 adenosine-N1-oxide

adenosine-N1-oxide

Cat. No.: B10795265
M. Wt: 283.24 g/mol
InChI Key: BPNBKNXDHVOEJJ-UHFFFAOYSA-N
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Description

Adenosine-N1-oxide is a naturally occurring compound found in royal jelly. It is an oxidized product of adenosine at the N1 position of the adenine base moiety. This compound has garnered significant attention due to its potent anti-inflammatory and immunoregulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine-N1-oxide can be synthesized through the oxidation of adenosine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH to ensure the selective oxidation at the N1 position of the adenine base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where adenosine is oxidized using industrial-grade oxidizing agents. The reaction conditions, such as temperature, pH, and concentration of reactants, are meticulously controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Adenosine-N1-oxide primarily undergoes oxidation reactions. It is refractory to adenosine deaminase-mediated conversion to inosine, which makes it more stable compared to adenosine .

Common Reagents and Conditions: The common reagents used in the oxidation of adenosine to this compound include hydrogen peroxide and other peroxides. The reaction conditions typically involve an aqueous medium with a controlled pH to ensure selective oxidation .

Major Products Formed: The major product formed from the oxidation of adenosine is this compound. This compound is more stable and exhibits potent anti-inflammatory properties compared to its precursor .

Mechanism of Action

Adenosine-N1-oxide exerts its effects through the PI3K/Akt/GSK-3β signaling pathway. It inhibits the secretion of pro-inflammatory cytokines by activated macrophages and reduces lethality in lipopolysaccharide-induced endotoxin shock. The up-regulation of the anti-inflammatory transcription factor c-Fos is involved in the suppression of pro-inflammatory cytokine secretion .

Comparison with Similar Compounds

Comparison: Adenosine-N1-oxide is unique due to its stability and potent anti-inflammatory properties. Unlike adenosine, it is refractory to adenosine deaminase-mediated conversion to inosine, making it more stable in biological systems. It also exhibits superior anti-inflammatory effects compared to synthetic adenosine receptor-selective agonists .

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

2-(6-amino-7-oxidopurin-7-ium-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O5/c11-8-5-9(13-2-12-8)14(3-15(5)19)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI Key

BPNBKNXDHVOEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=[N+]2[O-])C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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